



# Application of SYHA1813 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SYHA1813  |           |
| Cat. No.:            | B12380502 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

SYHA1813 is a novel, potent, and selective dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including patient-derived xenografts (PDX), making it a promising therapeutic agent for solid tumors such as glioblastoma and meningioma.[1][3]

The dual-targeting mechanism of **SYHA1813** addresses two critical aspects of tumor progression: angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and the infiltration of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[4][5] By inhibiting VEGFR, **SYHA1813** blocks angiogenesis, and by inhibiting CSF1R, it reduces the infiltration and pro-tumor functions of TAMs.[4][6] This dual action makes **SYHA1813** particularly effective in complex tumor models like PDXs, which closely mimic the heterogeneity and microenvironment of human cancers.[7] [8][9][10]

Preclinical evidence suggests that **SYHA1813** can effectively cross the blood-brain barrier, a critical feature for treating central nervous system tumors like glioblastoma.[1][2] In vivo studies have shown that **SYHA1813** administration leads to significant tumor growth inhibition and prolonged survival in animal models bearing intracranial glioblastoma xenografts.[1][2] Furthermore, **SYHA1813** has demonstrated efficacy in temozolomide (TMZ)-insensitive tumors,



suggesting its potential for patients with resistant disease.[1][2] In meningioma xenograft models, **SYHA1813** has been shown to suppress tumor growth by activating the p53 pathway and impairing DNA repair.[3]

Ongoing Phase I clinical trials have shown encouraging preliminary results in patients with recurrent high-grade gliomas and other advanced solid tumors, with manageable toxicities.[11]

Table 1: Summary of Preclinical Efficacy of SYHA1813 in Xenograft Models

| Cancer Type  | Xenograft<br>Model                                                     | Treatment                                        | Key Findings                                                                               | Reference |
|--------------|------------------------------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Glioblastoma | Intracranial GBM<br>Xenografts                                         | SYHA1813                                         | Prolonged survival time of mice.[1][2]                                                     | [1][2]    |
| Glioblastoma | Immune-<br>competent and<br>immune-deficient<br>mouse models           | SYHA1813                                         | Potent in vivo<br>antitumor activity,<br>including in TMZ-<br>insensitive<br>tumors.[1][2] | [1][2]    |
| Meningioma   | Subcutaneous<br>Xenograft<br>(IOMM-Lee cells)                          | 10 mg/kg<br>SYHA1813, oral,<br>daily for 21 days | Effectively inhibited tumor growth.[12]                                                    | [12]      |
| Melanoma     | BRAF wild-type<br>MeWo and<br>BRAF V600E-<br>mutant A375<br>xenografts | 5 mg/kg<br>SYHA1813                              | 72.5% and<br>79.8% tumor<br>growth inhibition,<br>respectively.[13]                        | [13]      |
| Melanoma     | Systemic<br>intracardiac<br>metastasis<br>mouse model                  | SYHA1813                                         | Reduced<br>systemic<br>metastasis by<br>76.6%.[13]                                         | [13]      |

## **Experimental Protocols**



## **Establishment of Patient-Derived Xenograft (PDX) Models**

This protocol outlines the general steps for establishing subcutaneous PDX models from fresh patient tumor tissue.

#### Materials:

- Fresh tumor tissue from consenting patients
- Immunodeficient mice (e.g., NOD/SCID, NSG)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (or other extracellular matrix)
- Surgical instruments (scalpels, forceps)
- Anesthesia (e.g., isoflurane)
- Animal housing facility

#### Protocol:

- Tissue Acquisition and Preparation:
  - Collect fresh tumor tissue from surgery in a sterile container with transport medium on ice.
  - Process the tissue within 2-4 hours of collection.
  - In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
  - Mince the tumor tissue into small fragments (1-3 mm³).
- Implantation:
  - Anesthetize the immunodeficient mouse.



- Shave and sterilize the implantation site (typically the flank).
- Make a small incision in the skin.
- Create a subcutaneous pocket using blunt forceps.
- (Optional) Mix the tumor fragments with an equal volume of Matrigel to enhance engraftment.
- Implant 3-5 tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitoring and Passaging:
  - Monitor the mice regularly for tumor growth by caliper measurements.
  - Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
  - The harvested tumor can be used for subsequent passaging into new cohorts of mice,
    cryopreservation for future studies, or for drug efficacy studies.

## SYHA1813 Administration and Efficacy Assessment in PDX Models

This protocol describes the procedure for treating tumor-bearing mice with **SYHA1813** and evaluating its anti-tumor activity.

#### Materials:

- PDX-bearing mice with established tumors (e.g., 100-200 mm<sup>3</sup>)
- SYHA1813 compound
- Vehicle solution for drug formulation (e.g., as specified in preclinical studies)
- Oral gavage needles



- Calipers
- Analytical balance

#### Protocol:

- Animal Grouping and Treatment Initiation:
  - Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).
  - Measure initial tumor volume and body weight for each mouse.
- Drug Administration:
  - Prepare the SYHA1813 formulation at the desired concentration (e.g., 10 mg/kg body weight).[12]
  - Administer SYHA1813 to the treatment group via oral gavage daily for the specified duration (e.g., 21 days).[12]
  - Administer the vehicle solution to the control group following the same schedule.
- Efficacy Monitoring:
  - Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - Monitor the body weight of the mice to assess toxicity.
  - Observe the general health and behavior of the mice.
- Endpoint and Analysis:
  - At the end of the study, euthanize the mice and harvest the tumors.
  - Measure the final tumor weight.



- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
- (Optional) Perform further analyses on the tumor tissue, such as immunohistochemistry for markers of angiogenesis (CD31) and macrophage infiltration (F4/80), or molecular analysis to study pathway modulation.

## **Visualizations**



Click to download full resolution via product page

Caption: Dual inhibitory mechanism of **SYHA1813** on VEGFR and CSF1R signaling.





Click to download full resolution via product page

Caption: Experimental workflow for SYHA1813 efficacy testing in PDX models.





Click to download full resolution via product page

Caption: Proposed signaling pathway for **SYHA1813** in meningioma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood-brain barrier and exhibits potent activity against glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood-brain barrier and exhibits potent activity against gliobl [ecancer.org]

## Methodological & Application





- 3. Frontiers | A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]
- 4. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]
- 5. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood-brain barrier and exhibits potent activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abnova.com [abnova.com]
- 9. mdpi.com [mdpi.com]
- 10. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating both BRAF wild-type and mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of SYHA1813 in Patient-Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380502#application-of-syha1813-in-patient-derived-xenograft-models]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com